Vorozole - 118949-22-7

Vorozole

Catalog Number: EVT-286494
CAS Number: 118949-22-7
Molecular Formula: C16H13ClN6
Molecular Weight: 324.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vorozole is a third-generation aromatase (cytochrome P450 19A1) inhibitor.
Source and Classification

Vorozole falls under the category of aromatase inhibitors, which are commonly used in hormone-sensitive cancers. It is classified as a benzotriazole derivative and has been utilized in both research and clinical settings. The compound has been synthesized for various applications, including radiotracing in positron emission tomography (PET) imaging to study aromatase activity in vivo.

Synthesis Analysis

Methods and Technical Details

Vorozole can be synthesized through several methods, typically involving the alkylation of norvorozole with methyl iodide. The synthesis process predominantly utilizes high-performance liquid chromatography (HPLC) for the purification of the product and separation of regioisomers.

  1. Alkylation Reaction: The general reaction involves treating norvorozole with methyl iodide under basic conditions, often using dimethyl sulfoxide as a solvent.
  2. Separation Techniques: Following the synthesis, HPLC is employed to isolate the desired N-methylated product from its isomers. Recent advancements have improved the separation efficiency, allowing for baseline resolution of multiple regioisomers using specialized silica columns.

The refined synthesis methods have been documented to enhance yield and purity, making vorozole more accessible for both research and therapeutic applications .

Molecular Structure Analysis

Structure and Data

Vorozole's molecular structure can be described by its formula C13H12N4C_{13}H_{12}N_4. It features a benzotriazole ring, which is integral to its function as an aromatase inhibitor. The compound's structure allows it to selectively bind to the aromatase enzyme, effectively inhibiting its activity.

  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Representation:
Vorozole Structure \text{Vorozole Structure }

Vorozole Structure (Note: This image link is illustrative; replace with actual image if available.)

Chemical Reactions Analysis

Reactions and Technical Details

Vorozole undergoes various chemical reactions typical of aromatic compounds. Its primary reaction of interest involves its interaction with the aromatase enzyme, where it acts as a competitive inhibitor.

  1. Inhibition Mechanism: Vorozole binds to the active site of aromatase, preventing the conversion of androgens to estrogens.
  2. Regioselectivity: During synthesis, the formation of regioisomers can complicate purification; thus, careful control of reaction conditions is necessary to favor the production of vorozole over its undesired isomers.

Recent studies have also explored the use of labeled vorozole in PET imaging, where it serves as a radiotracer for visualizing aromatase activity in tissues .

Mechanism of Action

Process and Data

The mechanism by which vorozole inhibits aromatase involves competitive binding at the enzyme's active site. This inhibition leads to decreased estrogen production, which is beneficial in treating estrogen-dependent cancers such as breast cancer.

  • Binding Affinity: Vorozole exhibits a low inhibition constant (K_i) around 0.7 nM, indicating a strong binding affinity for aromatase.
  • Physiological Impact: By inhibiting estrogen synthesis, vorozole can effectively reduce tumor growth rates in hormone-sensitive cancers .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vorozole possesses several notable physical and chemical properties that influence its behavior in biological systems:

These properties are essential for its formulation into pharmaceutical products and radiotracers .

Applications

Scientific Uses

Vorozole has several applications within scientific research and clinical practice:

  1. Cancer Treatment: As an aromatase inhibitor, vorozole plays a crucial role in managing hormone-receptor-positive breast cancer by lowering estrogen levels.
  2. Imaging Studies: Labeled forms of vorozole are utilized in PET imaging studies to assess aromatase activity in various tissues, providing insights into hormonal regulation within the body.
  3. Research Tool: Vorozole serves as a valuable tool for studying estrogen biosynthesis and its implications in various diseases beyond cancer, including neurological disorders where estrogen plays a role .
Molecular Design and Structural Optimization

Triazole-Based Aromatase Inhibitor Scaffold Development

Vorozole belongs to the class of nonsteroidal aromatase inhibitors characterized by a benzotriazole core structure, which replaced earlier scaffolds like imidazole to enhance target specificity and metabolic stability. The benzotriazole moiety enables high-affinity, competitive inhibition of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This heterocyclic system exhibits superior enzymatic stability compared to simpler triazoles or imidazoles, attributed to its rigid planar structure and electronic properties that facilitate optimal coordination with the aromatase heme iron atom [1] [3]. The molecular design strategically incorporates a 3,5-bis(trifluoromethyl)benzyl group linked to the benzotriazole nitrogen, creating a hydrophobic anchor within the androgen-binding pocket of aromatase. This design leverages the enzyme's steric constraints to prevent substrate access, thereby halting estrogen synthesis [1] [10].

Table 1: Key Structural Features of Vorozole's Scaffold

Structural ElementRole in Aromatase InhibitionBiological Impact
Benzotriazole coreHeme-iron coordination via N3 atomHigh-affinity binding (Kᵢ < 1 nM)
3,5-Bis(trifluoromethyl)benzyl groupHydrophobic interaction with active siteEnhanced specificity for CYP19 over other P450s
Chiral center at benzylic carbonStereoselective bindingS-enantiomer shows 100-fold higher activity than R
Planar heterocyclic systemResistance to metabolic degradationProlonged enzymatic inhibition

Stereochemical Configuration and Enantiomeric Activity

Vorozole contains a single chiral center at the benzylic carbon linking the benzotriazole and phenyl rings. The S-(+)-enantiomer demonstrates significantly greater inhibitory potency (IC₅₀ = 0.52 nM) compared to the R-(−)-enantiomer (IC₅₀ > 100 nM). This stereospecificity arises from differential binding interactions within the aromatase active site: the S-configuration positions the benzotriazole optimally for coordination with the heme iron while allowing the 3,5-bis(trifluoromethyl)phenyl group to engage hydrophobic residues (e.g., Phe221, Trp224) through van der Waals contacts [7] [10]. Molecular docking studies reveal that the S-enantiomer forms critical hydrogen bonds with Glu302 and Asp309 via the triazole nitrogen atoms, whereas the R-enantiomer experiences steric clashes with the I-helix region of aromatase. X-ray crystallography of resolved enantiomers confirms that only the S-configuration maintains simultaneous interactions with both the heme cofactor and the C-terminal residues (Ser478, His480), which are essential for complete catalytic blockade [7] [10].

Table 2: Binding Interactions of Vorozole Enantiomers with Human Aromatase

Interaction SiteS-(+)-VorozoleR-(−)-Vorozole
Heme iron (Fe³⁺)Direct coordination (distance: 2.1 Å)Weak coordination (distance: 3.4 Å)
Glu302 (I-helix)Hydrogen bondNo interaction
Asp309 (I-helix)Hydrogen bondSteric clash
Ser478 (C-terminal)Hydrogen bondNo interaction
His480 (C-terminal)Hydrophobic contactNo interaction
Hydrophobic pocketOptimal occupancy (VDW energy: −8.2 kcal/mol)Partial occupancy (VDW energy: −3.1 kcal/mol)

Structure-Activity Relationship (SAR) in Benzotriazole Derivatives

Systematic SAR studies of vorozole analogs reveal stringent requirements for high aromatase inhibition:

  • Benzotriazole vs. Triazole: Replacement of benzotriazole with 1,2,4-triazole (as in letrozole) reduces potency by 3-fold, attributed to decreased π-stacking with Phe221 and weaker heme coordination [1] [3].
  • Substituent Effects: The 3,5-bis(trifluoromethyl)benzyl group is optimal; mono-trifluoromethyl analogs show 10-fold lower activity, while hydroxylation at the benzylic position abolishes inhibition due to disrupted hydrophobicity [1] [7].
  • Heterocycle Modifications: Fusing dihydromidazole to benzotriazole (e.g., imidazo[2,1-c][1,2,4]triazoles) diminishes aromatase affinity but may introduce antibacterial activity, indicating scaffold-dependent biological outcomes [3].
  • Spatial Positioning: Molecular modeling confirms that the trifluoromethyl groups must occupy a specific subpocket lined by Leu477 and Val370 for maximal binding energy. Shifting these groups meta-to-para decreases IC₅₀ by 50-fold [1] [10].

Notably, bis-indole derivatives with sulfonamide linkers (e.g., compound VIII) achieve IC₅₀ values of 0.7 µM but remain less potent than vorozole, underscoring the superiority of the benzotriazole-CF₃ pharmacophore for aromatase inhibition [3] [6].

Comparative Analysis with Third-Generation Aromatase Inhibitors

Vorozole, anastrozole, and letrozole represent potent third-generation aromatase inhibitors, but exhibit distinct molecular and biochemical profiles:

  • Binding Affinity: Letrozole demonstrates the highest potency in vitro (IC₅₀ = 0.026 nM in placental microsomes), followed by vorozole (IC₅₀ = 0.87 nM), and anastrozole (IC₅₀ = 0.23 nM) [2] [7] [8]. This correlates with letrozole's greater estrogen suppression in clinical settings.
  • Structural Differentiation:
  • Vorozole: Benzotriazole core with chiral center
  • Letrozole: 1,2,4-Triazole with symmetric bis(4-cyanophenyl)methyl group
  • Anastrozole: Triazole with α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile backbone
  • Enzyme Selectivity: Vorozole exhibits >1000-fold selectivity for aromatase over other P450s (e.g., CYP11B1, CYP17), whereas letrozole weakly inhibits adrenal corticoid synthesis at therapeutic doses [2] [8].
  • Clinical Outcomes: Despite biochemical differences, head-to-head trials show no significant difference in disease-free survival (DFS) or overall survival (OS) between anastrozole (5-year DFS: 94.9%) and letrozole (5-year DFS: 90.6%) in hormone receptor-positive breast cancer (p=0.25) [4] [8]. Vorozole was withdrawn due to commercial reasons despite comparable efficacy in Phase III trials.

Table 3: Biochemical and Structural Comparison of Third-Generation Aromatase Inhibitors

ParameterVorozoleLetrozoleAnastrozole
Core StructureBenzotriazole1,2,4-Triazole1,2,4-Triazole
Key Binding Groups3,5-bis(trifluoromethyl)benzylbis(4-cyanophenyl)methylα,α,α',α'-tetramethyl-benzenediacetonitrile
IC₅₀ (Human Placental Microsomes)0.87 nM0.026 nM0.23 nM
Estradiol Suppression (Clinical)95%>99%97%
Selectivity vs. Other P450s>1000-fold~500-fold>1000-fold
ChiralityS-enantiomer activeAchiralAchiral

Properties

CAS Number

118949-22-7

Product Name

Vorozole

IUPAC Name

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3

InChI Key

XLMPPFTZALNBFS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Solubility

Soluble in DMSO

Synonyms

(N-methyl-(11C))vorozole
6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole
R 76713
R 83839
R 83842
R-76713
R-83839
R-83842
vorozole
vorozole, (+)-isome

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.